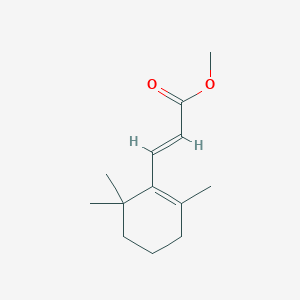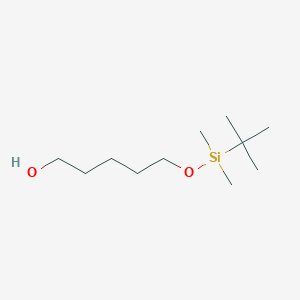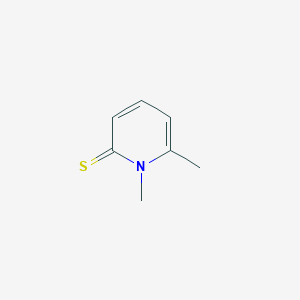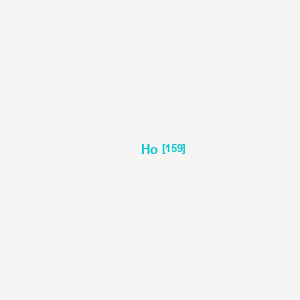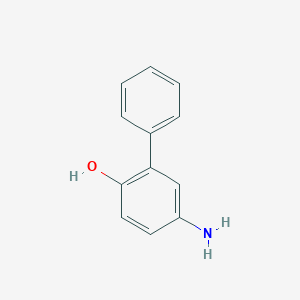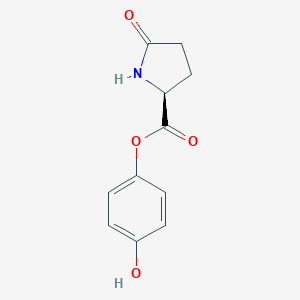
匹多莫苯
描述
Pidobenzone is an amino acid ester of hydroquinone, primarily used as a depigmenting agent in dermatology. It is a second-generation compound known for its efficacy in treating melasma and other hyperpigmentation disorders . Pidobenzone is considered safe and reliable, with minimal collateral risks .
科学研究应用
Pidobenzone has a wide range of applications in scientific research:
作用机制
Pidobenzone exerts its effects by inhibiting the enzyme tyrosinase, which is crucial in the synthesis of melanin. By reducing melanin production, pidobenzone helps in lightening hyperpigmented areas of the skin. The molecular targets include melanocytes, where it disrupts the melanin synthesis pathway .
生化分析
Cellular Effects
Pidobenzone has been used in the treatment of solar lentigines . A study evaluated the efficacy and safety of a combination therapy based on pidobenzone 4% and fractional CO2 laser or cryotherapy . This combination therapy was used in the treatment of solar lentigines and the prevention of eventual post-treatment hyperchromia .
Molecular Mechanism
Pidobenzone is primarily used as a depigmenting agent . It is an amino acid ester of hydroquinone, and its primary target is the melanin pigment in the skin . Melanin is responsible for the color of our skin, hair, and eyes. Overproduction or uneven distribution of melanin can lead to conditions like melasma .
准备方法
Synthetic Routes and Reaction Conditions
Pidobenzone can be synthesized through the esterification of hydroquinone with an amino acid derivative. The reaction typically involves the use of a suitable esterification agent under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of pidobenzone involves large-scale esterification processes, often utilizing automated systems to maintain consistency and quality. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Pidobenzone undergoes various chemical reactions, including:
Oxidation: Pidobenzone can be oxidized to form quinones, which are reactive intermediates in many chemical processes.
Reduction: Reduction reactions can convert pidobenzone back to its hydroquinone form.
Substitution: Pidobenzone can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone esters.
相似化合物的比较
Similar Compounds
Hydroquinone: A widely used depigmenting agent with a similar mechanism of action but higher risk of side effects.
Arbutin: A natural glycosylated hydroquinone with milder effects and lower risk of irritation.
Uniqueness of Pidobenzone
Pidobenzone stands out due to its balanced efficacy and safety profile. Unlike hydroquinone, it has a lower risk of causing adverse reactions, making it a preferred choice for long-term treatment of hyperpigmentation .
属性
IUPAC Name |
(4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJPNDMWNUPUFI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160695 | |
| Record name | Pidobenzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138506-45-3 | |
| Record name | Pidobenzone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138506453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pidobenzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIDOBENZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7D2GSX1C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do the studies tell us about the efficacy of Pidobenzone in treating hyperpigmentation?
A: Research suggests that topical Pidobenzone 4% can be an effective treatment for hyperpigmentation. One study found that combining Pidobenzone 4% with cryotherapy was the most effective treatment for solar lentigines, leading to significant improvement in pigmentation and preventing post-treatment hyperpigmentation compared to cryotherapy alone. [] Another study demonstrated that Pidobenzone 4% applied twice daily for 16 weeks was a safe and effective treatment for different types of melasma. []
Q2: Were there any differences in the effectiveness of Pidobenzone depending on the type of hyperpigmentation?
A: The study on melasma treatment [] indicated that Pidobenzone 4% was effective across different types of melasma, but further research is needed to confirm these findings and compare the efficacy of Pidobenzone across a wider range of hyperpigmentation disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



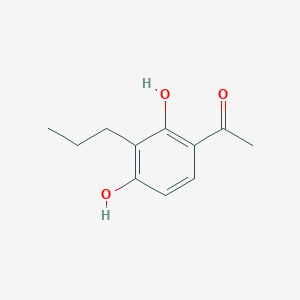

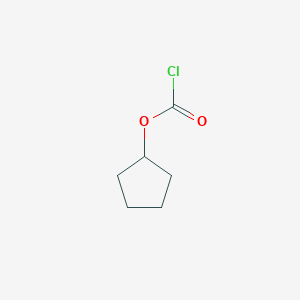


![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
